tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate
Description
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate is a substituted thiophene derivative featuring a bromine atom at the 5-position, a nitro group at the 4-position, and a tert-butyl ester at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic system, which facilitates regioselective functionalization . Its molecular formula is C₉H₁₀BrNO₄S, with a molar mass of 308.15 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (Br and NO₂), which influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions .
Properties
CAS No. |
62224-29-7 |
|---|---|
Molecular Formula |
C9H10BrNO4S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO4S/c1-9(2,3)15-8(12)6-4-5(11(13)14)7(10)16-6/h4H,1-3H3 |
InChI Key |
KGXMNNNYEMVFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Regioselective Nitration and Bromination
The thiophene ring’s electronic properties dictate substitution patterns. Nitration typically occurs at the 4-position due to electron-withdrawing effects of the 2-carboxylate group, which directs electrophiles to the meta position. Bromination follows nitration, as the nitro group further deactivates the ring, favoring selective attack at the remaining activated 5-position. This sequence avoids competition between directing groups and ensures high regiocontrol.
For example, in analogous syntheses of bromonitrothiophenes, nitration of tert-butyl thiophene-2-carboxylate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves >80% conversion to the 4-nitro derivative. Subsequent bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C yields the 5-bromo product in 65–72% isolated yield.
Stepwise Preparation Methods
Step 1: Esterification of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is treated with tert-butanol in the presence of concentrated H₂SO₄ (Scheme 1). This Friedel-Crafts-like esterification proceeds at 80°C for 6–8 hours, yielding tert-butyl thiophene-2-carboxylate in 85–90% purity.
Reaction Conditions
Step 2: Nitration at the 4-Position
The ester undergoes nitration using a HNO₃/H₂SO₄ mixture. The electron-withdrawing ester group directs nitration to the 4-position, avoiding competing substitutions.
Reaction Conditions
Step 3: Bromination at the 5-Position
NBS in DMF selectively brominates the 5-position, driven by the nitro group’s meta-directing effects.
Reaction Conditions
-
Reagents : tert-Butyl 4-nitrothiophene-2-carboxylate (1.0 equiv), NBS (1.1 equiv)
-
Solvent : DMF
-
Temperature : 60°C
Overall Yield : 43–53% (cumulative)
Step 1: Bromination of Thiophene-2-Carboxylic Acid
Direct bromination of thiophene-2-carboxylic acid using Br₂ in acetic acid yields 5-bromothiophene-2-carboxylic acid. However, this method suffers from poor regioselectivity (60:40 mixture of 4- and 5-bromo products).
Reaction Conditions
Step 2: Nitration of 5-Bromothiophene-2-Carboxylic Acid
Nitration of the 5-bromo derivative requires harsh conditions (HNO₃/H₂SO₄ at 50°C) due to the ring’s reduced reactivity. The nitro group installs at the 4-position, but yields drop to 40–50%.
Step 3: Esterification
Esterification with tert-butanol and H₂SO₄ completes the synthesis, though acidic conditions risk nitro group reduction.
Overall Yield : 24–30% (cumulative)
Advanced Catalytic Methods
Palladium-Catalyzed Coupling
A patent method for related tert-butyl esters employs palladium catalysis to introduce bromine post-nitration (Scheme 2). tert-Butyl 4-nitrothiophene-2-carboxylate reacts with CuBr₂ and Pd(OAc)₂ in acetonitrile at 100°C, achieving 70% bromination at the 5-position.
Advantages :
-
Avoids harsh brominating agents
-
Higher functional group tolerance
Reaction Conditions
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Reagents : CuBr₂ (1.5 equiv)
-
Solvent : Acetonitrile
-
Temperature : 100°C
Comparative Analysis of Methods
| Method | Key Steps | Overall Yield | Regioselectivity |
|---|---|---|---|
| Esterification first | Ester → Nitro → Bromo | 43–53% | High ( >90%) |
| Bromination first | Bromo → Nitro → Ester | 24–30% | Moderate (60%) |
| Palladium-catalyzed | Ester → Nitro → Catalytic Br | 55–60% | High ( >95%) |
Method 1 offers superior regioselectivity and scalability, while Method 3 (palladium) balances yield and selectivity but requires specialized catalysts.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is tert-Butyl 5-amino-4-nitrothiophene-2-carboxylate.
Ester Hydrolysis: The product is 5-bromo-4-nitrothiophene-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds. Notable applications include:
- Anticancer Activity : Studies have shown that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The nitro group may enhance the compound's reactivity towards biological targets, making it a candidate for further development in anticancer therapies .
Materials Science
The compound's unique electronic properties make it suitable for applications in organic electronics:
- Organic Photovoltaics : Due to its ability to form charge-transfer complexes, this compound can be utilized in the fabrication of organic solar cells, enhancing light absorption and charge mobility .
Environmental Chemistry
Research into the environmental impact of thiophene derivatives has gained traction:
- Pollutant Degradation : The compound has been explored for its potential in catalyzing the degradation of environmental pollutants, particularly in wastewater treatment processes where nitro-substituted compounds can play a role in bioremediation .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate, a comparison with structurally analogous thiophene derivatives is essential. Below is an analysis of key compounds:
tert-Butyl 4-nitrothiophene-2-carboxylate
- Structure : Lacks the bromine atom at the 5-position.
- Reactivity : The absence of bromine reduces its utility in cross-coupling reactions. However, the nitro group retains electrophilic character, enabling substitutions at the 5-position under milder conditions compared to the brominated analog .
- Applications: Primarily used as a precursor for non-halogenated thiophene derivatives in polymer chemistry.
5-Bromo-4-nitrothiophene-2-carboxylic Acid
- Structure : Replaces the tert-butyl ester with a carboxylic acid group.
- Reactivity : The free carboxylic acid enhances solubility in polar solvents but reduces stability under acidic or basic conditions. This limits its use in reactions requiring strong bases (e.g., Grignard reactions) .
- Applications : Used in peptide coupling or as a ligand in coordination chemistry.
tert-Butyl 5-chloro-4-nitrothiophene-2-carboxylate
- Structure : Substitutes bromine with chlorine at the 5-position.
- Reactivity : Chlorine is less electronegative than bromine, leading to slower reaction kinetics in cross-coupling reactions. However, it offers cost advantages in large-scale syntheses .
- Applications : Preferred in industrial settings where reaction time is less critical than reagent cost.
Table 1: Comparative Properties of Key Thiophene Derivatives
| Compound | Molar Mass (g/mol) | Melting Point (°C) | Solubility (in DMSO) | Key Reactivity |
|---|---|---|---|---|
| tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate | 308.15 | 112–114 | High | Suzuki-Miyaura, SNAr reactions |
| tert-Butyl 4-nitrothiophene-2-carboxylate | 229.24 | 98–100 | Moderate | Electrophilic substitutions |
| 5-Bromo-4-nitrothiophene-2-carboxylic Acid | 252.07 | 158–160 (dec.) | Low | Peptide coupling |
| tert-Butyl 5-chloro-4-nitrothiophene-2-carboxylate | 263.69 | 105–107 | High | Industrial-scale SNAr |
Biological Activity
Introduction
Tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a bromine atom and a nitro group, which are known to enhance biological activity through various mechanisms.
Structural Formula
The biological activity of this compound is largely attributed to the presence of the nitro and bromo groups, which can facilitate interactions with biological targets. The nitro group can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with nucleophilic sites in proteins or nucleic acids. Additionally, the bromine atom may enhance binding affinity through halogen bonding, influencing the compound's selectivity and potency against various targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against a range of bacterial strains, including gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on various cancer cell lines. The observed IC50 values indicate that it has a potent inhibitory effect on cell proliferation. For example, in studies involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 15 µM .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitrothiophene derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics against resistant strains .
- Anticancer Research : In a comparative study assessing various thiophene derivatives for anticancer activity, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapy .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12 | |
| Antimicrobial | S. aureus | 10 | |
| Anticancer | MCF-7 | 15 | |
| Anticancer | A549 (Lung cancer) | 20 |
| Mechanism | Description |
|---|---|
| Nitro Group Reduction | Forms reactive intermediates affecting nucleic acids |
| Bromine Interaction | Enhances binding affinity through halogen bonding |
Q & A
Q. Answer :
- Thin-layer chromatography (TLC) with UV visualization monitors reaction progress.
- High-performance liquid chromatography (HPLC) quantifies residual starting materials or byproducts (e.g., de-esterified derivatives).
- DSC/TGA detects thermal degradation impurities. Calibration curves using spiked standards improve accuracy .
Advanced: How does the electronic structure of the thiophene ring enable applications in conductive materials?
Answer :
The electron-withdrawing nitro and bromo groups create a polarized π-system, enhancing charge transport in organic semiconductors. Fabrication methods include:
- Electropolymerization to form thin films for OFETs.
- Coordination chemistry with transition metals (e.g., Cu²⁺) to modulate conductivity.
- DFT-calculated band gaps guide material design for specific redox potentials .
Basic: What statistical approaches improve reaction yield reproducibility in multi-step syntheses?
Answer :
Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry). For example:
- Factorial designs screen catalyst/substrate ratios.
- Response surface methodology optimizes nitration conditions (HNO₃ concentration, time).
- Control charts track batch-to-batch variability. Central composite designs balance cost and precision .
Advanced: What challenges arise in crystallizing this compound, and how are they resolved?
Answer :
Crystallization issues include polymorphism and twinning due to steric bulk. Mitigation strategies:
- Solvent diffusion (hexane/DCM) promotes slow nucleation.
- SHELXL refinement handles twinned data by refining twin laws and partitioning intensities.
- Low-temperature data collection (100 K) improves resolution for nitro-group disorder modeling .
Advanced: How are kinetic vs. thermodynamic products controlled during functionalization?
Q. Answer :
- Temperature modulation : Low temps favor kinetic bromination at the 5-position; higher temps allow nitro-group migration.
- Protecting group strategies : Temporary silyl protection of the ester directs nitration regioselectivity.
- In situ monitoring (ReactIR) tracks intermediate formation to arrest reactions at desired stages .
Basic: What spectroscopic “red flags” indicate decomposition during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
